AVE-9488

Description

Structure

3D Structure

Properties

IUPAC Name |

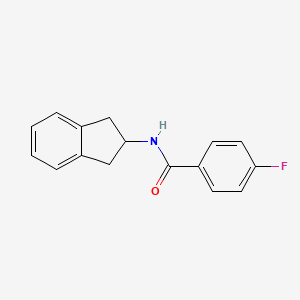

N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO/c17-14-7-5-11(6-8-14)16(19)18-15-9-12-3-1-2-4-13(12)10-15/h1-8,15H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFMSBVSYVESTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291756-32-6 | |

| Record name | AVE 9488 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291756326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVE-9488 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U46KWJ9UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of AVE-9488: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of AVE-9488, a small-molecule enhancer of endothelial nitric oxide synthase (eNOS). The information presented herein is curated from preclinical studies to offer a detailed understanding of its molecular interactions, cellular effects, and therapeutic potential in cardiovascular disease models.

Core Mechanism of Action: Enhancing eNOS Transcription

This compound, chemically identified as 4-fluoro-N-indan-2-yl-benzamide, primarily functions by stimulating the transcription of the eNOS gene. This leads to increased levels of eNOS mRNA and subsequently, elevated eNOS protein expression and activity. The enhanced production of nitric oxide (NO) by eNOS is central to the therapeutic effects observed with this compound treatment.[1][2] Furthermore, this compound has been shown to reverse eNOS uncoupling, a dysfunctional state where the enzyme produces superoxide (B77818) anions instead of NO, thereby reducing oxidative stress.[2][3]

The signaling pathway for this compound's action converges on the upregulation of eNOS, leading to a cascade of beneficial downstream effects for cardiovascular health.

Caption: Core mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on eNOS Expression and NO Production

| Cell Type | Treatment | Outcome | Fold Change (vs. Control) | Reference |

| HUVEC | 2 µM this compound (18h) | eNOS mRNA expression | Increased (comparable to 5 µM simvastatin) | [1][3] |

| HUVEC | This compound (18h) | eNOS protein expression | Concentration-dependent increase | [1] |

| HUVEC | 2 µM this compound (18h) + Bradykinin | Intracellular cGMP (NO indicator) | Significant increase | [1][3] |

Table 2: In Vivo Effects of this compound on Cardiovascular Parameters

| Animal Model | Treatment | Duration | Key Findings | Reference |

| C57BL/6J Mice | 30 mg/kg/day this compound | 17 days | Enhanced vascular eNOS expression. | [3] |

| apoE-KO Mice | This compound in chow | 12 weeks | Reduced cuff-induced neointima formation and atherosclerotic plaque formation. | [3] |

| MI Rats | 25 ppm this compound in diet | 9 weeks | Improved left ventricular (LV) function, reduced LV filling pressure, attenuated pulmonary edema, reduced LV fibrosis. Normalized decreased eNOS protein levels and activity in surviving LV myocardium. | [4][5] |

| Mice | 30 mg/kg/day this compound | 1 week | Significantly reduced myocardial infarct size after ischemia-reperfusion injury (Infarct/area at risk: 36.9 ± 4.0% vs. 65.4 ± 4.1% in placebo). Reduced reactive oxygen species. | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Endothelial Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC) are a standard model for studying endothelial function.

-

Culture Conditions: Cells are typically cultured in endothelial cell growth medium supplemented with fetal bovine serum and other growth factors, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: For experiments, HUVEC are seeded in appropriate culture plates. Once confluent, the cells are treated with this compound at specified concentrations (e.g., 2 µM) for a designated period (e.g., 18 hours). A vehicle control (e.g., DMSO) is run in parallel.[1][3]

Caption: In vitro experimental workflow.

In Vivo Animal Studies

-

Animal Models: Commonly used models include wild-type mice (e.g., C57BL/6J), apolipoprotein E-knockout (apoE-KO) mice for atherosclerosis studies, and rat or mouse models of myocardial infarction (MI).[3][4][6]

-

Drug Administration: this compound can be administered through various routes, including incorporation into the chow at a specific concentration (e.g., 25 ppm) or daily gavage (e.g., 30 mg/kg/day).[3][4][6]

-

Surgical Procedures:

-

Endpoint Analysis:

-

Tissue Harvesting: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., aorta, heart) are harvested for analysis.

-

Western Blotting: To quantify protein expression (e.g., eNOS) in tissue lysates.[3]

-

Histological Analysis: To assess tissue morphology, fibrosis (e.g., Masson's trichrome staining), and atherosclerotic plaque size (e.g., Oil Red O staining).

-

Functional Assessments: Echocardiography to measure cardiac function (e.g., ejection fraction, fractional shortening).[4]

-

Caption: In vivo experimental workflow.

Signaling Pathways and Downstream Effects

This compound initiates a signaling cascade that extends beyond simple NO production, influencing cellular processes that mitigate cardiovascular pathology.

The eNOS-NO-sGC-cGMP Pathway

The primary downstream signaling pathway activated by this compound-induced NO production is the nitric oxide-soluble guanylate cyclase-cyclic guanosine (B1672433) monophosphate (NO-sGC-cGMP) pathway.

Caption: The eNOS-NO-sGC-cGMP signaling pathway.

Reduction of Oxidative Stress

A critical aspect of this compound's mechanism is its ability to counteract oxidative stress. In pathological conditions, eNOS can become "uncoupled," leading to the production of superoxide (O2•−) instead of NO. This contributes to endothelial dysfunction. This compound, by enhancing eNOS expression and potentially improving cofactor availability, helps to maintain the coupled state of the enzyme, thereby reducing the production of reactive oxygen species (ROS).[3][4]

Caption: Reduction of oxidative stress by this compound.

Conclusion

This compound represents a targeted therapeutic strategy aimed at the root cause of endothelial dysfunction in many cardiovascular diseases: insufficient NO bioavailability. By enhancing the transcription of eNOS, this compound not only increases the production of the vasoprotective molecule NO but also mitigates the detrimental effects of oxidative stress by preventing eNOS uncoupling. The preclinical data robustly support its potential as a novel agent for the treatment of conditions such as atherosclerosis, heart failure, and ischemia-reperfusion injury. Further research and clinical evaluation are warranted to translate these promising preclinical findings into tangible therapeutic benefits for patients with cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improvement in left ventricular remodeling by the endothelial nitric oxide synthase enhancer AVE9488 after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oipub.com [oipub.com]

- 6. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cardioprotective Potential of AVE-9488: A Technical Guide to an eNOS Transcription Enhancer

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AVE-9488, a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS). We will explore its core mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for assessing its activity. This document is intended to serve as a comprehensive resource for researchers investigating cardiovascular disease and novel therapeutic strategies targeting the nitric oxide pathway.

Core Function and Mechanism of Action

This compound, with the chemical name 2,2-Difluoro-benzo[1][2]dioxole-5-carboxylic acid indan-2-ylamide, functions primarily as a transcriptional enhancer of the eNOS gene (NOS3) . This leads to an increase in eNOS mRNA and protein levels, resulting in augmented production of the critical signaling molecule, nitric oxide (NO). The cardioprotective and vasculoprotective effects of this compound are attributed to this enhanced NO bioavailability.

A key aspect of this compound's mechanism is its ability to not only increase the quantity of the eNOS enzyme but also to improve its function. In pathological conditions, eNOS can become "uncoupled," a dysfunctional state where it produces superoxide (B77818) radicals (O₂⁻) instead of NO. This compound has been shown to reverse this uncoupling, likely by increasing the bioavailability of the essential eNOS cofactor tetrahydrobiopterin (B1682763) (BH4). This dual action of boosting eNOS expression and restoring its proper function makes this compound a promising therapeutic candidate.

The signaling pathway for this compound-mediated eNOS transcription is not fully elucidated but is known to be independent of the Sp1 transcription factor and to act on the proximal region of the eNOS promoter.

Key Preclinical Findings: A Quantitative Overview

This compound has demonstrated significant efficacy in various preclinical models of cardiovascular disease. The following tables summarize the key quantitative findings from these studies.

| In Vitro Efficacy | |

| Parameter | Observation |

| eNOS Promoter Activity | Concentration-dependent enhancement in human endothelial cells.[1] |

| eNOS mRNA Expression | Increased in primary human umbilical vein endothelial cells (HUVECs).[1] |

| eNOS Protein Expression | Increased in HUVECs and various vascular tissues in mice.[1][3] |

| Bradykinin-stimulated NO production | Increased in HUVECs.[1] |

| In Vivo Efficacy (Murine Models) | |

| Model | Observation |

| Ischemia-Reperfusion Injury | Significant reduction in infarct size/area at risk in wild-type mice; protective effect absent in eNOS knockout mice. |

| Atherosclerosis (apoE-KO mice) | Reduction in cuff-induced neointima formation and atherosclerotic plaque formation; effect absent in apoE/eNOS-double knockout mice.[1] |

| Post-Myocardial Infarction Remodeling | Improved left ventricular function, reduced fibrosis, and normalized eNOS protein levels. |

| Vascular Reactive Oxygen Species | Significantly reduced. |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach for evaluating this compound, the following diagrams are provided.

References

AVE-9488 as an eNOS Transcription Enhancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO) in the vascular endothelium. NO is a key signaling molecule that plays a pivotal role in maintaining cardiovascular homeostasis, including the regulation of vascular tone, inhibition of platelet aggregation, and prevention of leukocyte adhesion. Endothelial dysfunction, characterized by reduced NO bioavailability, is a hallmark of many cardiovascular diseases. Consequently, enhancing eNOS expression and activity represents a promising therapeutic strategy. AVE-9488 (4-fluoro-N-indan-2-yl-benzamide) is a small-molecule compound that has been identified as a potent eNOS transcription enhancer.[1] This technical guide provides an in-depth overview of the core scientific findings related to this compound, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used in its characterization.

Mechanism of Action

This compound enhances the transcription of the eNOS gene, leading to increased eNOS mRNA and protein levels.[1][2] This ultimately results in greater NO production and improved endothelial function. Studies have shown that this compound enhances eNOS promoter activity, with the responsible cis-element located within the proximal 263 base pairs of the promoter region.[1] Interestingly, while the transcription factor Sp1 is crucial for basal eNOS promoter activity, its knockdown does not prevent the transcriptional activation by this compound, suggesting that this compound functions through an Sp1-independent pathway.[1] The precise upstream signaling cascade activated by this compound to induce eNOS transcription has not yet been fully elucidated.

In addition to upregulating eNOS expression, this compound has been shown to reverse eNOS uncoupling.[1] Under conditions of oxidative stress, eNOS can become "uncoupled," producing superoxide (B77818) radicals instead of NO. This compound treatment has been observed to enhance the vascular content of the essential eNOS cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin (BH4), which is critical for maintaining the coupled state of the enzyme.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various preclinical studies.

Table 1: In Vitro Effects of this compound on eNOS Expression and Activity

| Cell Type | Treatment | Outcome Measure | Result | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 2 µM this compound for 18h | eNOS mRNA expression | Increased (comparable to 5 µM simvastatin) | [2] |

| HUVECs | This compound (concentration-dependent) for 18h | eNOS protein expression | Increased | [2] |

| HUVECs | 2 µM this compound (18h pretreatment), then 100 nM bradykinin (B550075) (3 min) | Intracellular cGMP (indicator of NO production) | Significantly enhanced | [2] |

Table 2: In Vivo Effects of this compound on eNOS Expression and Cardiovascular Parameters

| Animal Model | Treatment | Tissue/Parameter | Outcome Measure | Result | Reference |

| Adult C57BL/6J mice | 30 mg/kg/day this compound for 17 days | Aortas and femoral arteries | eNOS protein expression | Significantly higher amounts compared to controls | [3] |

| Mice | 30 mg/kg/day this compound for 1 week, then ischemia/reperfusion | Myocardium | Infarct/area at risk | 36.9 ± 4.0% vs. 65.4 ± 4.1% in placebo | [4] |

| Mice | 30 mg/kg/day this compound for 1 week, then ischemia/reperfusion | Myocardium | Malondialdehyde-thiobarbituric acid levels (oxidative stress) | 0.8 ± 0.07 µmol/l vs. 3.2 ± 0.5 µmol/l in placebo | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell type used for in vitro studies of this compound.

-

Culture Conditions: HUVECs are typically cultured in Endothelial Cell Growth Medium on surfaces coated with an extracellular matrix protein like gelatin or collagen I. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every other day until the cells reach 85-90% confluency. For experiments, cells are treated with this compound or vehicle control for specified durations.

Quantification of eNOS mRNA by Real-Time RT-PCR

-

RNA Isolation: Total RNA is extracted from cultured cells or tissues using a suitable method, such as TRIzol reagent. The quality and quantity of RNA are assessed by spectrophotometry.

-

Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and appropriate primers.

-

Real-Time PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the eNOS gene. A housekeeping gene (e.g., GAPDH or 18S rRNA) is used as an internal control for normalization. The relative expression of eNOS mRNA is calculated using the ΔΔCt method.

Western Blot Analysis for eNOS Protein Expression

-

Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein. Protein concentration is determined using a standard assay such as the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for eNOS. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Measurement of NO Production (cGMP Assay)

-

Principle: As a surrogate for bioactive NO production, intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels are measured. NO activates soluble guanylate cyclase (sGC), which converts GTP to cGMP.

-

Procedure: HUVECs are pretreated with this compound and then stimulated with an eNOS agonist like bradykinin. The cells are then lysed, and the intracellular cGMP concentration is determined using a competitive radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA) kit.

In Vivo Animal Studies

-

Animal Models: Studies have utilized wild-type mice (e.g., C57BL/6J) and models of cardiovascular disease such as apolipoprotein E-knockout (apoE-KO) mice.

-

Drug Administration: this compound is typically administered orally, often mixed in the chow, at a specified dose (e.g., 30 mg/kg/day) for a defined period.

-

Ischemia/Reperfusion Injury Model: To assess cardioprotective effects, mice can be subjected to coronary artery ligation for a period (e.g., 30 minutes) followed by reperfusion. Infarct size and markers of oxidative stress are then measured.

-

Tissue Analysis: Following the treatment period, tissues such as the aorta, femoral arteries, and heart are harvested for analysis of eNOS protein expression by Western blot or immunohistochemistry.

Visualizations: Signaling Pathways and Workflows

Caption: Proposed mechanism of this compound action.

Caption: General signaling pathways regulating eNOS.

Caption: General experimental workflow for this compound.

Conclusion

This compound is a potent small-molecule enhancer of eNOS transcription that has demonstrated significant potential in preclinical models of cardiovascular disease. Its ability to increase eNOS expression and activity, coupled with its capacity to reverse eNOS uncoupling, makes it an attractive candidate for further investigation. While the precise signaling pathway through which this compound exerts its effects remains to be fully elucidated, the available data strongly support its role as a valuable tool for research and a potential lead for the development of novel therapies targeting endothelial dysfunction. Further studies are warranted to delineate its molecular mechanism and to translate these promising preclinical findings into clinical applications.

References

The Discovery and Development of Avenciguat (AVE-9488): A Novel Soluble Guanylate Cyclase Activator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Avenciguat (B11929479), also known as BI 685509 and formerly identified as AVE-9488, is a potent and orally bioavailable small molecule activator of soluble guanylate cyclase (sGC). This document provides a comprehensive overview of the discovery, history, and preclinical development of avenciguat. It details the compound's mechanism of action, key preclinical findings in various disease models, and the experimental protocols utilized in its evaluation. Quantitative data are presented in tabular format to facilitate comparison, and signaling pathways and experimental workflows are illustrated using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of sGC activators.

Introduction and Historical Development

The journey of avenciguat began with the identification of the compound this compound by Sanofi-Aventis. Initially characterized as an endothelial nitric oxide synthase (eNOS) enhancer, early research focused on its potential cardiovascular benefits. The "AVE" prefix in its original designation is indicative of its origins within the Aventis research pipeline.

Subsequently, the compound was further developed by Boehringer Ingelheim under the designation BI 685509 and named avenciguat.[1][2] Through more in-depth mechanistic studies, avenciguat was reclassified as a direct activator of soluble guanylate cyclase (sGC).[1][3] This crucial enzyme in the nitric oxide (NO) signaling pathway plays a pivotal role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and fibrosis.

The development of avenciguat has since progressed into clinical trials, with a focus on its therapeutic potential in chronic kidney disease (CKD), diabetic kidney disease (DKD), portal hypertension, and systemic sclerosis.[4]

Mechanism of Action: A Soluble Guanylate Cyclase Activator

Avenciguat exerts its pharmacological effects by directly activating soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Unlike sGC stimulators, which require the presence of the heme group on the sGC enzyme and are dependent on nitric oxide (NO), avenciguat is an sGC activator. This means it can activate sGC even in its heme-free, oxidized state, which is often prevalent in disease states characterized by high oxidative stress.[5][6] This NO-independent mechanism of action offers a potential therapeutic advantage in conditions where endogenous NO bioavailability is compromised.

The increased production of cGMP by avenciguat leads to the activation of protein kinase G (PKG), which in turn mediates a range of downstream effects, including smooth muscle relaxation, anti-fibrotic, anti-inflammatory, and anti-proliferative effects.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Pardon Our Interruption [boehringer-ingelheim.com]

- 3. drughunter.com [drughunter.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Avenciguat: a novel soluble guanylate cyclase activator that affects multiple cell types to inhibit IFN-1 signalling and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AVE-9488

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE-9488 is a novel small molecule that has garnered significant interest for its potential therapeutic applications in cardiovascular diseases. Initially identified as a potent transcriptional enhancer of endothelial nitric oxide synthase (eNOS), its mechanism of action also involves the activation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound and its closely related successor compound, avenciguat (B11929479) (BI 685509). The document summarizes available quantitative data in structured tables, details key experimental methodologies, and presents signaling pathways and experimental workflows as Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO), is a hallmark of many cardiovascular diseases, including atherosclerosis, hypertension, and heart failure. This compound and its analog avenciguat represent a promising therapeutic strategy by targeting the NO-sGC-cGMP signaling cascade. This compound was first described as an eNOS transcription enhancer, leading to increased eNOS expression and NO production. Subsequent research has revealed that the broader class of compounds, including avenciguat, also functions as potent activators of soluble guanylate cyclase (sGC), the primary receptor for NO. This dual mechanism of action holds the potential for robust and sustained enhancement of NO signaling, offering vasoprotective, anti-inflammatory, and anti-fibrotic effects. This guide will delve into the preclinical data that underpins our current understanding of these compounds.

Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound are not extensively reported in publicly available literature. The focus of most published studies has been on its pharmacodynamic effects. However, some information can be inferred from the dosing regimens used in animal studies. For its successor compound, avenciguat, some preclinical data is available.

Preclinical Pharmacokinetics of Avenciguat

While specific data on half-life, clearance, and volume of distribution for this compound in preclinical models are scarce, studies on the related sGC activator, avenciguat, provide some insights into the likely pharmacokinetic profile of this class of compounds.

Table 1: Preclinical Pharmacokinetic Profile of Avenciguat (BI 685509)

| Parameter | Species | Route of Administration | Dose | Key Findings | Reference |

|---|---|---|---|---|---|

| Absorption | Rat, Mouse | Oral | 1, 3, 10, 30 mg/kg | Rapidly absorbed. | [1][2] |

| Distribution | Rat, Mouse | Oral | 1, 3, 10, 30 mg/kg | Widely distributed. | [1][2] |

| Metabolism | Rat, Mouse | Oral | 1, 3, 10, 30 mg/kg | Primarily metabolized in the liver. | [3] |

| Elimination | Rat, Mouse | Oral | 1, 3, 10, 30 mg/kg | Excreted via feces and urine. |[3] |

Pharmacodynamics

The pharmacodynamic effects of this compound have been more extensively characterized, primarily focusing on its ability to enhance eNOS expression and its functional consequences in various disease models.

In Vitro Pharmacodynamics

Table 2: In Vitro Effects of this compound on eNOS Expression and Activity

| Cell Type | Treatment | Concentration | Effect | Reference |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 2 µM | Increased eNOS mRNA and protein expression. | [4] |

| Human Endothelial EA.hy 926 Cells | this compound | Concentration-dependent | Enhanced eNOS promoter activity. |[4] |

In Vivo Pharmacodynamics

Table 3: In Vivo Effects of this compound in Animal Models

| Animal Model | Species | Treatment Regimen | Key Pharmacodynamic Effects | Reference |

|---|---|---|---|---|

| Ischemia-Reperfusion Injury | Mouse | 30 mg/kg/day for 1 week | Reduced infarct size, decreased reactive oxygen species. | [5] |

| Atherosclerosis (ApoE-KO mice) | Mouse | 30 mg/kg/day for 12 weeks | Reduced atherosclerotic plaque formation, enhanced vascular eNOS expression. | [4] |

| Myocardial Infarction | Rat | 25 ppm in diet for 9 weeks | Improved left ventricular remodeling and contractile function. | [1] |

| Healthy Mice | Mouse | 30 mg/kg/day for 17 days | Increased eNOS protein expression in aorta and femoral arteries. |[6] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: eNOS Enhancement and sGC Activation

This compound and related compounds exert their effects through a dual mechanism. Initially, this compound was shown to enhance the transcription of the eNOS gene, leading to higher levels of eNOS protein and consequently, increased NO production. The successor compound, avenciguat, is a potent activator of soluble guanylate cyclase (sGC). This activation leads to the conversion of GTP to cGMP, resulting in vasodilation and other beneficial downstream effects.

Caption: Mechanism of action of this compound and its analog avenciguat.

Experimental Workflow: In Vivo Ischemia-Reperfusion Model

The cardioprotective effects of this compound have been demonstrated in a murine model of myocardial ischemia-reperfusion injury. The following diagram illustrates a typical experimental workflow.

Caption: Workflow for in vivo ischemia-reperfusion studies with this compound.

Experimental Protocols

In Vivo Myocardial Ischemia-Reperfusion Injury in Mice

This protocol is based on methodologies described in studies evaluating the cardioprotective effects of this compound.[5]

-

Animal Model: Male C57BL/6J mice, 8-12 weeks old.

-

Treatment:

-

This compound is administered in the chow at a dose of 30 mg/kg/day for 7 consecutive days.

-

A placebo group receives the same chow without the drug.

-

-

Surgical Procedure:

-

Anesthetize the mice (e.g., with isoflurane).

-

Intubate and ventilate the animals.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture.

-

Induce ischemia for 30 minutes.

-

Release the ligature to allow for reperfusion.

-

Close the chest and allow the animal to recover.

-

-

Endpoint Analysis (after 24 hours of reperfusion):

-

Infarct Size Measurement:

-

Excise the heart and slice it into sections.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale.

-

Quantify the infarct area as a percentage of the area at risk.

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Measure malondialdehyde (MDA) levels in heart tissue homogenates using a thiobarbituric acid reactive substances (TBARS) assay as an indicator of oxidative stress.

-

-

Western Blot for eNOS Protein Expression in Aortic Tissue

This protocol is a standard method for assessing protein expression and is adapted from studies investigating this compound's effect on eNOS.[6]

-

Tissue Collection and Preparation:

-

Euthanize the mice and perfuse the circulatory system with cold phosphate-buffered saline (PBS).

-

Carefully dissect the aorta and remove any adhering adipose and connective tissue.

-

Snap-freeze the tissue in liquid nitrogen and store it at -80°C.

-

-

Protein Extraction:

-

Homogenize the frozen aortic tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Electrotransfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for eNOS overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Perform densitometric analysis to quantify the intensity of the eNOS band, normalizing to a loading control protein (e.g., GAPDH or β-actin).

-

Quantitative Real-Time PCR (qRT-PCR) for eNOS mRNA Expression

This protocol outlines the steps for measuring changes in eNOS mRNA levels, a key indicator of the transcriptional enhancing effects of this compound.[4]

-

Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

-

Treat the cells with this compound (e.g., 2 µM) or vehicle control for a specified duration (e.g., 18 hours).

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR:

-

Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for the eNOS gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan).

-

Perform the PCR amplification in a real-time PCR cycler.

-

Monitor the fluorescence intensity at each cycle.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Normalize the Ct value of the eNOS gene to that of a housekeeping gene (e.g., GAPDH or 18S rRNA) to account for variations in RNA input.

-

Calculate the relative fold change in eNOS mRNA expression using the ΔΔCt method.

-

Conclusion

This compound and its analog avenciguat are promising therapeutic agents that enhance the NO-sGC-cGMP signaling pathway. While detailed pharmacokinetic data for this compound in preclinical models remains to be fully elucidated in the public domain, its pharmacodynamic effects as an eNOS transcription enhancer are well-documented. The in vitro and in vivo studies summarized in this guide demonstrate its potential to upregulate eNOS expression, increase NO bioavailability, and confer significant protection in models of cardiovascular disease. The further development of sGC activators like avenciguat, which act downstream of NO production, represents a continued and refined effort to therapeutically target this critical signaling pathway. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing key data and methodologies to aid in the ongoing investigation and development of this important class of compounds.

References

- 1. Improvement in left ventricular remodeling by the endothelial nitric oxide synthase enhancer AVE9488 after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Owens Lab at the University of Virginia [cvrc.virginia.edu]

- 4. Acute exercise activates AMPK and eNOS in the mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Signaling Pathways of AVE-9488 (Avenciguat)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE-9488, now clinically developed as Avenciguat, is a novel small molecule with significant therapeutic potential in cardiovascular and fibrotic diseases. Its mechanism of action is multifaceted, primarily revolving around the enhancement of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling axis. This guide provides a detailed technical overview of the two primary signaling pathways modulated by Avenciguat: the enhancement of endothelial nitric oxide synthase (eNOS) transcription and the direct activation of soluble guanylate cyclase. This document synthesizes preclinical and clinical data, details experimental methodologies, and presents signaling pathways and workflows through structured diagrams and tables.

Introduction

Endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO), is a key pathological feature in many cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. The NO-sGC-cGMP pathway is a critical regulator of vascular tone, platelet aggregation, and cellular proliferation. Avenciguat (this compound) has emerged as a promising therapeutic agent that targets this pathway through a dual mechanism, making it a subject of intense research and clinical investigation.

Core Signaling Pathways of Avenciguat

Avenciguat exerts its effects through two distinct but complementary mechanisms that ultimately lead to increased levels of cGMP.

Mechanism 1: Enhancement of eNOS Transcription

One of the initial characterized actions of this compound is its ability to function as an eNOS transcription enhancer. This leads to an increased synthesis of the eNOS enzyme, which is responsible for the production of NO in endothelial cells.

The signaling cascade for this mechanism is as follows:

-

Upstream Regulation (Target Undisclosed): Avenciguat initiates a signaling cascade that targets the promoter region of the eNOS gene (NOS3). The precise molecular target that Avenciguat binds to to initiate this process has not been publicly disclosed.

-

eNOS Promoter Activation: The drug's activity has been localized to the proximal 263 base pairs of the eNOS promoter. This activation is independent of the common transcription factor Sp1, suggesting a novel regulatory pathway.

-

Increased eNOS mRNA and Protein: The activation of the promoter leads to a dose-dependent increase in eNOS mRNA and subsequent protein expression in endothelial cells.

-

Enhanced NO Production: With elevated levels of the eNOS enzyme, there is an increased capacity for the synthesis of NO from its substrate L-arginine.

-

Prevention of eNOS Uncoupling: Avenciguat has been shown to increase the vascular content of (6R)-5,6,7,8-tetrahydrobiopterin (BH4), an essential cofactor for eNOS.[1] By increasing BH4 levels, Avenciguat helps to prevent the "uncoupling" of eNOS, a dysfunctional state where the enzyme produces superoxide (B77818) radicals instead of NO.[1]

Mechanism 2: Direct Soluble Guanylate Cyclase (sGC) Activation

More recent research has defined Avenciguat as a potent, NO-independent activator of soluble guanylate cyclase (sGC). This mechanism is particularly advantageous in pathological states characterized by high oxidative stress, where sGC can become oxidized and heme-free, rendering it insensitive to its natural ligand, NO.

The signaling pathway for this mechanism is as follows:

-

Direct sGC Binding: Avenciguat directly binds to the heme-free, oxidized form of sGC.[2]

-

NO-Independent Activation: This binding allosterically activates the sGC enzyme, bypassing the need for NO.[1][2] This is a key differentiator from sGC stimulators (like Riociguat), which require the presence of the heme group.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors, which mediate a range of physiological responses including smooth muscle relaxation (vasodilation), and anti-fibrotic and anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Avenciguat (this compound).

Table 1: Preclinical Efficacy Data

| Parameter | Model | Treatment | Result | Reference |

| Infarct Size | Mouse Ischemia/Reperfusion | 30 mg/kg/day this compound for 1 week | ↓ 43.6% reduction in infarct/area at risk (36.9% vs 65.4% in placebo) | [3] |

| Oxidative Stress | Mouse Ischemia/Reperfusion | 30 mg/kg/day this compound for 1 week | ↓ 75% reduction in malondialdehyde levels (0.8 vs 3.2 µmol/l in placebo) | [3] |

| Atherosclerosis | apoE-KO Mice | This compound in chow for 12 weeks | ↓ Significant reduction in atherosclerotic plaque formation | [1] |

| cGMP Activation (in vitro) | Human Platelet-Rich Plasma | Avenciguat | EC₅₀ = 467 nM | [4] |

| cGMP Activation (in vitro) | Rat Platelet-Rich Plasma | Avenciguat | EC₅₀ = 304 nM | [4] |

| Fibrosis | Rat Unilateral Ureteral Obstruction | 30 mg/kg Avenciguat (p.o.) | ↓ Reduced tubulointerstitial fibrosis | [4] |

Table 2: Clinical Efficacy Data (Phase II CKD Trials)

| Parameter | Patient Population | Treatment | Result (Placebo-Corrected Change from Baseline) | Reference |

| Urine Albumin-to-Creatinine Ratio (UACR) | Chronic Kidney Disease (CKD) | 1 mg Avenciguat TID for 20 weeks | ↓ 15.5% | [5] |

| Urine Albumin-to-Creatinine Ratio (UACR) | Chronic Kidney Disease (CKD) | 2 mg Avenciguat TID for 20 weeks | ↓ 13.2% | [5] |

| Urine Albumin-to-Creatinine Ratio (UACR) | Chronic Kidney Disease (CKD) | 3 mg Avenciguat TID for 20 weeks | ↓ 21.5% | [5] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating Avenciguat's mechanism of action.

In Vitro eNOS Expression and NO Production Assay

-

Objective: To determine the effect of Avenciguat on eNOS expression and NO-mediated signaling in endothelial cells.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

-

Methodology:

-

Cell Culture: HUVECs are cultured in standard endothelial cell growth medium.

-

Treatment: Cells are treated with Avenciguat (e.g., 2 µM) or vehicle control for 18 hours. A positive control, such as simvastatin (B1681759) (5 µM), may be used.[6]

-

mRNA Analysis: Total RNA is extracted, and eNOS mRNA expression is quantified using real-time RT-PCR, normalized to a housekeeping gene (e.g., GAPDH).

-

Protein Analysis: Cell lysates are prepared, and eNOS protein expression is determined by Western blotting using an anti-eNOS antibody. Protein loading is normalized using an antibody against a housekeeping protein like GAPDH.

-

NO Production (cGMP Assay): After the 18-hour pretreatment, cells are stimulated with an eNOS agonist like bradykinin (B550075) (100 nM) for a short period (e.g., 3 minutes). The reaction is stopped, and intracellular cGMP content is measured by radioimmunoassay or ELISA as an indicator of bioactive NO production.[6]

-

In Vivo Myocardial Ischemia/Reperfusion Model

-

Objective: To assess the cardioprotective effects of Avenciguat in an in vivo model of heart attack.

-

Animal Model: Male C57BL/6J mice. eNOS knockout mice are used to confirm the mechanism.

-

Methodology:

-

Acclimatization: Animals are acclimatized to laboratory conditions.

-

Treatment: Mice are treated with Avenciguat (30 mg/kg/day) or placebo administered in the chow for one week.[3]

-

Surgical Procedure: Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30 minutes to induce ischemia.

-

Reperfusion: The ligature is removed, and the heart is allowed to reperfuse for 24 hours.

-

Infarct Size Assessment: After 24 hours, the heart is excised. The area at risk (AAR) and the infarct size (IS) are determined using staining techniques (e.g., Evans blue and TTC staining). The ratio of IS to AAR is calculated.

-

Oxidative Stress Measurement: Tissue or plasma samples are collected to measure markers of oxidative stress, such as malondialdehyde-thiobarbituric acid levels.[3]

-

Conclusion

Avenciguat (this compound) is a unique molecule that robustly enhances the NO-sGC-cGMP signaling pathway through a dual mechanism of action. It not only increases the transcriptional expression of eNOS but also directly activates sGC in an NO-independent manner. This dual action provides a powerful and potentially synergistic approach to restoring vascular homeostasis and combating fibrosis. The preclinical and clinical data gathered to date support its continued development for a range of cardiovascular and systemic diseases. Further research is warranted to fully elucidate the upstream molecular target responsible for its eNOS-enhancing effects, which could reveal new insights into the regulation of vascular function.

References

- 1. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AVE3085, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effect of Avenciguat on Albuminuria in Patients with CKD: Two Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Profile of AVE-9488: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro properties of AVE-9488, a small molecule enhancer of endothelial nitric oxide synthase (eNOS). The information presented here is curated from publicly available scientific literature to support further research and development efforts. This document details the molecular mechanism, key experimental findings, and relevant methodologies associated with this compound.

Core Mechanism of Action

This compound is characterized as an eNOS transcription enhancer. Its primary mechanism involves the upregulation of eNOS expression, leading to increased production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. In vitro studies have demonstrated that this compound enhances eNOS promoter activity, resulting in elevated levels of eNOS mRNA and protein. This enhanced expression leads to greater NO production upon cellular stimulation.

Quantitative In Vitro Data

The following tables summarize the key quantitative effects of this compound as reported in in vitro studies. These data provide a comparative look at its impact on gene expression, protein levels, and cellular function.

Table 1: Effect of this compound on eNOS Expression and Nitric Oxide Production

| Cell Type | Treatment Concentration | Duration | Effect | Magnitude of Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Not Specified | 18 hours | Increased eNOS mRNA expression | Comparable to simvastatin | [1][2] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Concentration-dependent | 18 hours | Increased eNOS protein expression | Concentration-dependent increase | [2] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Not Specified | 18 hours | Enhanced bradykinin-stimulated cGMP production (indicator of NO) | Significant enhancement | [1][2] |

| Human endothelial EA.hy 926 cells | Concentration-dependent | Not Specified | Enhanced eNOS promoter activity | Concentration-dependent | [1] |

Table 2: Effects of this compound on Endothelial Progenitor Cells (EPCs) and Oxidative Stress

| Parameter | Model | Treatment | Effect | Magnitude of Effect | Reference |

| Circulating Endothelial Progenitor Cell (EPC) Number | Rat model of myocardial infarction | 25 ppm in diet | Increased EPC number | 5.2-fold increase vs. placebo | [3] |

| EPC Migratory Capacity | Rat model of myocardial infarction | 25 ppm in diet | Increased migratory capacity | 2.9-fold increase vs. placebo | [3] |

| Reactive Oxygen Species (ROS) Production | Aortas from apoE-KO mice | In vivo treatment | Reversed eNOS uncoupling and reduced ROS | Partial prevention | [1] |

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its in vitro effects.

Caption: Proposed signaling pathway for this compound.

Caption: General experimental workflow for in vitro analysis.

Experimental Protocols

Based on the available literature, the following are generalized protocols for key in vitro experiments involving this compound.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or the human endothelial cell line EA.hy 926 are commonly used.

-

Culture Conditions: Cells are maintained in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experiments, cells are seeded in multi-well plates. Upon reaching a suitable confluency, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control. Incubation times typically range up to 18 hours.[2]

eNOS mRNA Expression Analysis (Quantitative PCR)

-

RNA Isolation: Following treatment with this compound, total RNA is extracted from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Quantitative PCR is performed using primers specific for the eNOS gene and a suitable housekeeping gene for normalization. The relative expression of eNOS mRNA is calculated using the ΔΔCt method.

eNOS Protein Expression Analysis (Western Blot)

-

Protein Extraction: Cells are lysed in a suitable buffer to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for eNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

Nitric Oxide (NO) Production Assay (cGMP Measurement)

-

Principle: As NO stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP), measuring intracellular cGMP levels serves as an indirect indicator of NO production.

-

Procedure: HUVECs pre-treated with this compound are stimulated with an agonist such as bradykinin (B550075) to induce NO production.[1][2]

-

Measurement: The intracellular cGMP content is then measured using a commercially available enzyme immunoassay (EIA) kit.

Conclusion

The in vitro data strongly support the role of this compound as a potent enhancer of eNOS expression and activity. Its ability to increase NO production in endothelial cells highlights its therapeutic potential in cardiovascular diseases associated with endothelial dysfunction. The provided data, pathways, and protocols offer a solid foundation for researchers to design and execute further studies to elucidate the full pharmacological profile of this compound.

References

The eNOS Enhancer AVE-9488: A Deep Dive into its Role in Endothelial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a key pathological feature of numerous cardiovascular diseases. The endothelial nitric oxide synthase (eNOS) enzyme is the primary source of NO in the vasculature, playing a crucial role in maintaining vascular tone, inhibiting platelet aggregation, and preventing inflammation. Consequently, enhancing eNOS activity has emerged as a promising therapeutic strategy. AVE-9488 is a small molecule eNOS enhancer that has demonstrated significant potential in preclinical studies to improve endothelial function and protect against cardiovascular insults. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, focusing on its mechanism of action, quantitative effects on endothelial function, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

This compound primarily functions as a transcriptional enhancer of the eNOS gene (NOS3). This leads to an increased expression of eNOS mRNA and protein, resulting in higher levels of NO production.[1][2] Beyond simply increasing eNOS expression, this compound has also been shown to address the issue of eNOS uncoupling.[2] In pathological conditions associated with high oxidative stress, eNOS can become "uncoupled," producing superoxide (B77818) radicals (O₂⁻) instead of NO. This switch is often triggered by the depletion of the essential eNOS cofactor tetrahydrobiopterin (B1682763) (BH₄). This compound helps to reverse this uncoupling, thereby restoring the enzyme's ability to generate beneficial NO and reducing the production of detrimental reactive oxygen species (ROS).[2]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: Effects of this compound on eNOS Expression and Activity

| Parameter | Experimental Model | Treatment | Result | Fold Change/Percentage Change | p-value | Reference |

| eNOS mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM this compound for 18-24h | Increased eNOS mRNA | 1.6 ± 0.3-fold increase | < 0.05 | [1] |

| eNOS Protein Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM this compound for 18-24h | Increased eNOS protein | 1.7 ± 0.2-fold increase | < 0.05 | [1] |

| eNOS mRNA Expression | Bone Marrow Mononuclear Cells (BMCs) from ICMP patients | 5 µM this compound for 18h | Increased eNOS mRNA | 2.1-fold increase | < 0.05 | [1] |

| eNOS Activity | Bone Marrow Mononuclear Cells (BMCs) from ICMP patients | 5 µM this compound for 18h | Increased eNOS activity | >3-fold increase | < 0.05 | [1] |

| eNOS Expression (densitometric units/µg protein) | Bone marrow of rats post-myocardial infarction | 25 ppm this compound for 3 days | Increased eNOS expression | 0.726 ± 0.06 vs. 0.403 ± 0.05 (Placebo) | < 0.05 | [3] |

| eNOS Activity (nmol/µg protein x10³) | Bone marrow of rats post-myocardial infarction | 25 ppm this compound for 3 days | Increased eNOS activity | 20.4 ± 4.4 vs. 7.15 ± 0.9 (Placebo) | < 0.05 | [3] |

ICMP: Ischemic Cardiomyopathy

Table 2: Cardioprotective and Vasculoprotective Effects of this compound

| Parameter | Experimental Model | Treatment | Result | Percentage Change | p-value | Reference |

| Infarct Size / Area at Risk | Mice with myocardial ischemia/reperfusion | 30 mg/kg/day this compound for 1 week | Reduced infarct size | 36.9 ± 4.0% vs. 65.4 ± 4.1% (Placebo) | 0.0002 | [4] |

| Malondialdehyde Levels (µmol/L) | Mice with myocardial ischemia/reperfusion | 30 mg/kg/day this compound for 1 week | Reduced oxidative stress | 0.8 ± 0.07 vs. 3.2 ± 0.5 (Placebo) | 0.0003 | [4] |

| Circulating Endothelial Progenitor Cells (EPCs) | Rats post-myocardial infarction | 25 ppm this compound for 3 days | Increased EPC levels | 5.2-fold increase | < 0.001 | [3] |

| Malondialdehyde (µmol/µg protein) | Bone marrow of rats post-myocardial infarction | 25 ppm this compound for 3 days | Reduced oxidative stress | 0.560 ± 0.12 vs. 1.362 ± 0.30 (Placebo) | < 0.05 | [3] |

| Akt1 Phosphorylation (densitometric units/µg protein) | Bone marrow of rats post-myocardial infarction | 25 ppm this compound for 3 days | Increased Akt1 phosphorylation | 0.519 ± 0.09 vs. 0.310 ± 0.09 (Placebo) | < 0.05 | [3] |

| VEGF Expression (pg/µg protein) | Bone marrow of rats post-myocardial infarction | 25 ppm this compound for 3 days | Increased VEGF expression | 0.121 ± 0.01 vs. 0.076 ± 0.01 (Placebo) | < 0.05 | [3] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Endothelial Cells

This compound initiates a signaling cascade that enhances eNOS expression and activity, leading to increased NO production and subsequent downstream beneficial effects. This pathway also involves the reduction of oxidative stress.

Caption: Signaling pathway of this compound in endothelial cells.

Experimental Workflow for Assessing this compound Efficacy

A typical preclinical study to evaluate the effects of this compound on endothelial function and cardioprotection follows a structured workflow, from animal model selection to functional and molecular analysis.

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound. These protocols are based on standard laboratory practices and information gleaned from relevant research articles.

Western Blot for eNOS and Phospho-Akt Expression

Objective: To quantify the protein levels of total eNOS and phosphorylated Akt (as a marker of Akt activation) in tissue or cell lysates.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein Assay Kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-eNOS (specific for total eNOS)

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt (for total Akt)

-

Mouse anti-β-actin (as a loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate

-

Imaging System

Protocol:

-

Lysate Preparation: Homogenize tissue samples or lyse cultured cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-eNOS, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin). For phospho-Akt, normalize to total Akt levels.

eNOS Activity Assay (L-Arginine to L-Citrulline Conversion)

Objective: To measure the enzymatic activity of eNOS in tissue or cell homogenates.

Materials:

-

Homogenization Buffer

-

Reaction Buffer (containing NADPH, FAD, FMN, BH₄, and calmodulin)

-

[³H]L-arginine (radiolabeled substrate)

-

Stop Buffer (e.g., containing EDTA)

-

Cation Exchange Resin (e.g., Dowex AG50WX-8)

-

Scintillation Counter and Scintillation Fluid

Protocol:

-

Homogenate Preparation: Prepare tissue or cell homogenates in a suitable buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the homogenate with the reaction buffer and [³H]L-arginine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop buffer.

-

Separation of L-Citrulline: Apply the reaction mixture to a column containing the cation exchange resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.

-

Quantification: Collect the eluate containing [³H]L-citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the eNOS activity based on the amount of [³H]L-citrulline produced per unit of protein per unit of time.

Measurement of Reactive Oxygen Species (ROS)

Objective: To detect and quantify superoxide production in cells or tissues.

Materials:

-

Dihydroethidium (DHE) fluorescent probe

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence Microscope or Plate Reader

Protocol:

-

Cell/Tissue Preparation: Prepare cultured cells or fresh tissue sections.

-

DHE Loading: Incubate the cells or tissue sections with DHE (e.g., 10 µM) in a suitable buffer at 37°C in the dark for 30 minutes.

-

Washing: Gently wash the cells or tissues to remove excess DHE.

-

Imaging/Measurement: Immediately visualize the fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a plate reader. The oxidation of DHE by superoxide produces a red fluorescent product.

-

Analysis: Compare the fluorescence intensity between this compound-treated and control groups.

Conclusion

This compound represents a compelling therapeutic candidate for conditions associated with endothelial dysfunction. Its ability to not only enhance eNOS expression but also to mitigate eNOS uncoupling addresses two critical aspects of NO-related pathology. The robust preclinical data, demonstrating its efficacy in improving endothelial function and providing cardioprotection, underscores its potential. Further research, including clinical trials, will be crucial in translating these promising findings into tangible therapeutic benefits for patients with cardiovascular disease. This guide provides a foundational understanding of the science behind this compound for researchers and developers in the field.

References

- 1. Ex vivo pretreatment of bone marrow mononuclear cells with endothelial NO synthase enhancer AVE9488 enhances their functional activity for cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research of AVE-9488: A Novel eNOS Transcription Enhancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-9488, chemically identified as 4-fluoro-N-indan-2-yl-benzamide, emerged in early research as a promising small molecule with a novel mechanism of action: the transcriptional enhancement of endothelial nitric oxide synthase (eNOS). Nitric oxide (NO), synthesized by eNOS, is a critical signaling molecule in the cardiovascular system, playing a key role in vasodilation, inhibition of platelet aggregation, and prevention of smooth muscle proliferation. A reduction in NO bioavailability is a hallmark of endothelial dysfunction, a condition implicated in the pathogenesis of numerous cardiovascular diseases. This compound was investigated for its potential to counteract this by upregulating the expression of the eNOS enzyme itself, thereby offering a new therapeutic strategy for conditions such as atherosclerosis, myocardial infarction, and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its early evaluation.

Core Mechanism of Action: eNOS Transcription Enhancement

Early studies established that this compound enhances the transcription of the gene encoding for eNOS. This leads to an increase in eNOS mRNA and subsequently, elevated levels of eNOS protein. The enhanced expression of a functional eNOS enzyme results in greater NO production, which in turn is expected to ameliorate endothelial dysfunction and confer vasoprotective effects.

Preclinical Efficacy: A Summary of Key Findings

The therapeutic potential of this compound was explored in several preclinical models of cardiovascular disease. The following tables summarize the key quantitative findings from this early research.

In Vitro and Ex Vivo Studies

| Parameter | Cell/Tissue Type | Treatment | Result | Reference |

| eNOS mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | 2 µM this compound for 18h | Increased expression, comparable to 5 µM simvastatin | [1] |

| eNOS Protein Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | 18h treatment with this compound | Dose-dependent increase | [1] |

| Bradykinin-stimulated cGMP production | Human Umbilical Vein Endothelial Cells (HUVEC) | 18h pretreatment with 2 µM this compound | Significantly increased | [1] |

| eNOS mRNA Expression | Bone Marrow Mononuclear Cells (from ICMP patients) | 5 µM this compound for 18h | 2.1-fold increase (P < 0.05) | [1] |

| eNOS Activity | Lin-CD105+ cells (from ICMP patients) | 5 µM this compound for 18h | >3-fold increase (P < 0.05) | [1] |

In Vivo Studies: Atherosclerosis and Neointima Formation in Mice

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Apolipoprotein E-knockout (apoE-KO) mice | This compound in chow | 12 weeks | Reduced atherosclerotic plaque formation | [2] |

| Apolipoprotein E-knockout (apoE-KO) mice | This compound in chow | Not specified | Reduced cuff-induced neointima formation | [2] |

| Wild-type C57BL/6J mice | 30 mg/kg/day this compound in chow | 17 days | Significantly increased eNOS protein in aortas and femoral arteries | [3] |

In Vivo Studies: Myocardial Infarction in Rats

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Rats with coronary artery ligation | 25 ppm this compound in diet | 9 weeks (starting 7 days post-ligation) | - Substantially improved left ventricular (LV) function- Reduced LV filling pressure- Attenuated pulmonary edema- Reduced LV fibrosis and myocyte cross-sectional area- Normalized decreased eNOS protein levels and NOS activity in surviving LV myocardium | Wohlfart et al., 2008 (assumed from context) |

In Vivo Studies: Ischemia-Reperfusion Injury in Mice

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Mice undergoing coronary artery ligation and reperfusion | 30 mg/kg/day this compound | 1 week | - Infarct/area at risk: 36.9 ± 4.0% vs. 65.4 ± 4.1% in placebo (P = 0.0002)- Malondialdehyde-thiobarbituric acid levels: 0.8 ± 0.07 µmol/l vs. 3.2 ± 0.5 µmol/l in placebo (P = 0.0003) | [4] |

Detailed Experimental Protocols

A cornerstone of robust scientific research is the detailed methodology that allows for reproducibility and critical evaluation. Below are the protocols for the key experiments cited in the early research of this compound.

In Vitro eNOS Expression and Activity Assays

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in standard endothelial cell growth medium supplemented with growth factors.

Quantitative Real-Time RT-PCR for eNOS mRNA:

-

RNA Isolation: Total RNA was extracted from HUVECs using commercially available kits.

-

Reverse Transcription: cDNA was synthesized from the isolated RNA.

-

Real-Time PCR: Quantitative PCR was performed using primers and probes specific for human eNOS and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of eNOS mRNA was calculated using the comparative Ct method.

Western Blot for eNOS Protein:

-

Protein Extraction: Cells were lysed in a suitable buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for eNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified by densitometry and normalized to a loading control (e.g., GAPDH or β-actin).

cGMP Radioimmunoassay:

-

HUVECs were pre-treated with this compound.

-

Cells were then stimulated with bradykinin (B550075) (a known eNOS activator).

-

The intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels were measured using a commercially available radioimmunoassay kit.

In Vivo Animal Models

Atherosclerosis and Neointima Formation Model (Mice):

-

Animals: Apolipoprotein E-knockout (apoE-KO) mice, which are genetically predisposed to developing atherosclerosis, were used.

-

Drug Administration: this compound was mixed into the rodent chow at a specified concentration.

-

Induction of Neointima Formation: A non-constrictive cuff was placed around the femoral artery to induce neointimal hyperplasia.

-

Assessment: After the treatment period, the animals were euthanized. The aortas were dissected, stained (e.g., with Oil Red O for lipid deposits), and the atherosclerotic plaque area was quantified. The femoral arteries were sectioned and stained (e.g., with hematoxylin (B73222) and eosin) to measure the neointimal area.

Myocardial Infarction Model (Rats):

-

Surgical Procedure: Male rats underwent surgical ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

Drug Administration: this compound was administered as a dietary supplement.

-

Functional Assessment: Left ventricular function was assessed using techniques such as pressure-volume loop analysis to measure parameters like ejection fraction, end-systolic and end-diastolic pressures and volumes.

-

Histological Analysis: The hearts were excised, sectioned, and stained (e.g., with Masson's trichrome) to quantify the extent of fibrosis and myocyte hypertrophy.

Ischemia-Reperfusion Injury Model (Mice):

-

Surgical Procedure: Mice were subjected to a period of coronary artery ligation (ischemia) followed by the release of the ligature (reperfusion).

-

Drug Administration: this compound was administered daily for one week prior to the surgery.

-

Infarct Size Measurement: After the reperfusion period, the hearts were excised, and the area at risk and the infarcted area were determined using staining techniques (e.g., Evans blue and triphenyltetrazolium (B181601) chloride staining).

-

Oxidative Stress Marker Measurement: The levels of malondialdehyde-thiobarbituric acid, a marker of lipid peroxidation and oxidative stress, were measured in myocardial tissue homogenates.

Signaling Pathway

The primary signaling pathway influenced by this compound is the eNOS-NO-cGMP pathway. By enhancing eNOS expression, this compound increases the production of NO. NO then diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

Conclusion

The early research on this compound provided a strong preclinical proof-of-concept for the therapeutic potential of eNOS transcription enhancement. In a variety of in vitro and in vivo models of cardiovascular disease, this compound demonstrated the ability to increase eNOS expression and activity, leading to beneficial effects on atherosclerosis, myocardial infarction, and ischemia-reperfusion injury. This body of work highlighted a novel pharmacological approach to restoring endothelial function and offered a promising new avenue for the development of cardiovascular therapeutics. Further research would be necessary to fully elucidate the pharmacokinetic and safety profile of this compound in humans and to determine its clinical efficacy.

References

- 1. Ex vivo pretreatment of bone marrow mononuclear cells with endothelial NO synthase enhancer AVE9488 enhances their functional activity for cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AVE-9488 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-9488 is a potent and specific small molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2][3][4] By increasing the expression and activity of eNOS, this compound promotes the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][3][5] These application notes provide detailed protocols for the utilization of this compound in cell culture, with a focus on endothelial cells, to investigate its effects on cell viability, apoptosis, and eNOS signaling pathways.

Data Presentation

Table 1: Recommended Working Concentrations and Incubation Times for this compound in Cell Culture